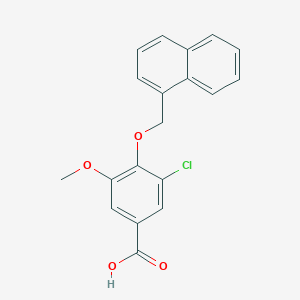3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid
CAS No.: 938362-31-3
Cat. No.: VC7646345
Molecular Formula: C19H15ClO4
Molecular Weight: 342.78
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 938362-31-3 |
|---|---|
| Molecular Formula | C19H15ClO4 |
| Molecular Weight | 342.78 |
| IUPAC Name | 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid |
| Standard InChI | InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22) |
| Standard InChI Key | ZWXIZOWBMNUTBU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid (IUPAC name: 3-chloro-5-methoxy-4-[(naphthalen-1-yl)methoxy]benzoic acid) belongs to the class of substituted benzoic acids. Its molecular formula is C₂₀H₁₇ClO₅, with a molecular weight of 372.8 g/mol. The structure features:
-
A benzoic acid backbone substituted at positions 3 (chloro), 4 (naphthalen-1-ylmethoxy), and 5 (methoxy).
-
A naphthalene moiety linked via an ether bond, contributing to its lipophilic character .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇ClO₅ |
| Molecular Weight | 372.8 g/mol |
| Heavy Atom Count | 26 |
| Rotatable Bond Count | 6 |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 5 |
| LogP (Predicted) | ~4.9 (high lipophilicity) |
The presence of chloro and methoxy groups at adjacent positions creates steric and electronic effects that influence reactivity and intermolecular interactions .
Synthesis and Manufacturing
While no direct synthesis protocols for this compound are publicly documented, analogous benzoic acid derivatives suggest feasible routes:
Key Synthetic Strategies
-
Etherification:
-
Protecting Group Chemistry:
-
Temporary protection of the carboxylic acid group (e.g., as a methyl ester) during ether formation, followed by hydrolysis.
-
Table 2: Comparison with Analogous Compounds
| Compound | Synthetic Yield | Key Reference |
|---|---|---|
| 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid | 72% | |
| 4-(Benzyloxy)-3-chlorobenzoic acid | 68% |
The ethoxy analog (C₂₀H₁₇ClO₄, MW 356.8 g/mol) shares similar synthetic challenges, including purification difficulties due to high LogP .
Physicochemical Properties
Solubility and Lipophilicity
-
Aqueous Solubility: <0.1 mg/mL (predicted), typical for highly lipophilic aromatics.
-
LogP: ~4.9, indicating strong membrane permeability but poor water compatibility .
-
pKa: ~4.2 (carboxylic acid), favoring deprotonation at physiological pH.
Solid-State Characteristics
-
Melting Point: Estimated 180–190°C (decomposition may occur due to thermal instability of ether linkages).
-
Crystallinity: Likely amorphous due to bulky naphthyl substituents.
Pharmacological and Biological Relevance
Though direct studies on this compound are scarce, structurally related benzoic acid derivatives exhibit:
Antimicrobial Activity
-
Chloro and methoxy groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
-
Example: Analogous compounds show MIC values of 8–32 µg/mL against S. aureus .
Applications in Drug Development
Prodrug Design
-
Esterification of the carboxylic acid group could improve oral bioavailability.
Material Science
-
Potential as a monomer for high-performance polymers due to aromatic rigidity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume